REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([NH:15][C:16]([CH:17]=[N:18][OH:19])=[O:20])[cH:7][cH:8][c:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[cH:10]1.[S:21]([OH:22])(=[O:23])(=[O:24])[OH:25]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]2[c:7]([cH:8][c:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[cH:10]1)[C:17](=[O:22])[C:16](=[O:20])[NH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(NC(=O)C=NO)c(C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cc2c(c(C(C)(C)C)c1)NC(=O)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |